![molecular formula C9H13N3O2 B1471786 6-(Diethylamino)pyrimidine-4-carboxylic acid CAS No. 1368693-07-5](/img/structure/B1471786.png)
6-(Diethylamino)pyrimidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrimidines has been a subject of interest in recent research. One method involves the classic Biginelli reaction . Another method involves the Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .Molecular Structure Analysis
The molecular structure of 6-(Diethylamino)pyrimidine-4-carboxylic acid is based on a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecular weight of this compound is 167.17 .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
As a carboxylic acid, this compound is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Scientific Research Applications
Synthesis of Novel Pyrimidine Derivatives
Research has explored the synthesis of novel pyrido and thieno pyrimidine derivatives, highlighting the versatility of pyrimidine compounds in creating complex heterocyclic structures. These compounds are synthesized through various reactions involving pyrimidine precursors, demonstrating the utility of pyrimidine derivatives in constructing polyheterocyclic systems with potential applications in medicinal chemistry and material science (Bakhite et al., 2005).
Antimicrobial Activity
Pyrimidine derivatives have been investigated for their antimicrobial activity. A study synthesized novel thieno[2,3-d]pyrimidine-6-carboxamides and evaluated their efficacy against various microorganisms, revealing that some compounds exhibited significant activity, outperforming reference drugs. This suggests the potential of pyrimidine derivatives as lead compounds for developing new antimicrobial agents (Kolisnyk et al., 2015).
Material Science and Optoelectronics
The structural, electronic, and optical properties of thiopyrimidine derivatives have been analyzed for their applications in nonlinear optics (NLO) and optoelectronics. These studies utilize density functional theory (DFT) to correlate the molecular structure of pyrimidine derivatives with their NLO properties, indicating their potential in high-tech applications like telecommunications and laser technology (Hussain et al., 2020).
Synthesis and Reactions of Heterocyclic Compounds
Research on the synthesis and reactions of cycloalka[e]thieno[2,3-b]pyridine moieties incorporating pyrimidine units has expanded the toolkit for creating heterocyclic compounds with potential applications ranging from pharmaceuticals to materials science. These studies demonstrate the flexibility and reactivity of pyrimidine derivatives in forming complex cyclic structures (Al‐Sehemi & Bakhite, 2005).
Peptidomimetics and Drug Design
In the realm of drug design and peptidomimetics, the development of unnatural amino acids, such as ATPC derived from pyrimidine analogs, underscores the role of pyrimidine derivatives in synthesizing bioactive molecules. These compounds serve as building blocks for peptidomimetics, demonstrating the integration of pyrimidine chemistry in medicinal chemistry for the design of novel therapeutics (Bissyris et al., 2005).
Safety and Hazards
Future Directions
Pyrimidines and their derivatives demonstrate a diverse array of biological and pharmacological activities. This broad spectrum of biochemical targets has been facilitated by the synthetic versatility of pyrimidine, which has allowed the generation of a large number of structurally diverse derivatives . This suggests that 6-(Diethylamino)pyrimidine-4-carboxylic acid and similar compounds may have potential applications in future drug design and therapeutic medicine .
properties
IUPAC Name |
6-(diethylamino)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-12(4-2)8-5-7(9(13)14)10-6-11-8/h5-6H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCKTIXIZQSVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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